Product packaging for fasciclin IV(Cat. No.:CAS No. 149223-89-2)

fasciclin IV

Cat. No.: B1174559
CAS No.: 149223-89-2
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Description

Fasciclin IV is a foundational extracellular signaling protein, first identified in the grasshopper embryo for its critical role in axon guidance and growth cone navigation . It is recognized as a founding member of the large and diverse Semaphorin protein family and is now commonly designated Semaphorin-1a (Sema-1a) . This protein is a transmembrane glycoprotein featuring a large extracellular sema domain, the defining hallmark of the Semaphorin family, which is essential for its signaling functions . During nervous system development, this compound is dynamically expressed on specific axon pathways, where it functions as a guidance cue to direct pioneering neurons toward their correct targets . Research indicates that antibodies against this compound can disrupt the formation of these fundamental axon pathways, underscoring its functional importance . As a research tool, this compound is vital for investigating the molecular mechanisms of neural circuit formation, cellular motility, and cell morphology across various physiological systems . Studies on this protein and its relatives provide critical insights into developmental biology and have implications for understanding cancer progression, immune response, and chronic inflammatory diseases where Semaphorin signaling is involved . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or clinical procedures, including patient diagnosis or any application in humans .

Properties

CAS No.

149223-89-2

Molecular Formula

C13H15IN2O

Synonyms

fasciclin IV

Origin of Product

United States

Molecular Identification and Structural Characterization of Fasciclin Iv

Gene Cloning and cDNA Sequence Analysis of Fasciclin IV

The cloning and molecular analysis of this compound were achieved through the use of the monoclonal antibody 6F8. patellab.netnih.gov This antibody was instrumental in both the characterization and cloning of this novel glycoprotein (B1211001). patellab.netnih.gov The process involved the screening of a grasshopper embryonic nervous system cDNA library. wormbase.org

Subsequent cDNA sequence analysis revealed a single open reading frame. patellab.net The analysis of the cDNA sequence for this compound, which has the GenBank accession number L00709, did not show any significant homology to other proteins in the available databases at the time of its discovery, indicating it was a novel protein. nih.gov In C. elegans, a semaphorin gene, also known as this compound, was identified using degenerate oligonucleotides and RT-PCR, with the corresponding cDNA being obtained and confirmed to be the same gene. wormbase.org

Predicted Protein Architecture of this compound

Extracellular Domain Features

The extracellular portion of this compound is substantial, comprising 605 amino acids. patellab.net This domain is initiated by a 20-residue amino-terminal signal sequence, which directs the protein to the cell surface. patellab.net A key feature of the extracellular region is the presence of a semaphorin (sema) domain. ahajournals.orgsdbonline.orgnih.gov This conserved domain, approximately 500 amino acids in length, is a hallmark of the semaphorin family of proteins and is crucial for their function as guidance cues. ahajournals.orgnih.gov The sema domain itself is characterized by a 7-bladed β-propeller fold. ahajournals.org In some related proteins, like Fasciclin I, the extracellular domain consists of multiple homologous domains, each about 150 amino acids long. sdbonline.org In contrast to some other fasciclins and semaphorins, grasshopper Sema-I (formerly this compound) does not possess obvious structural domains C-terminal to the sema domain. sdbonline.org

Transmembrane Domain Characteristics

Sequence analysis of grasshopper this compound identified a potential transmembrane domain starting at amino acid 627. patellab.net This hydrophobic stretch consists of 25 amino acids, a typical length for a single-pass transmembrane helix. patellab.net This domain anchors the protein to the cell membrane, separating the extensive extracellular domain from the intracellular cytoplasmic tail. patellab.netnih.gov The presence of this transmembrane domain classifies this compound as an integral membrane protein. patellab.netnih.gov

Cytoplasmic Domain Properties

Following the transmembrane helix, this compound possesses a short cytoplasmic domain of 78 amino acids. patellab.net This intracellular portion of the protein, while brief, is presumed to be involved in downstream signaling events within the cell, although specific interactions and signaling pathways were not immediately apparent from the sequence alone. patellab.netnih.gov In contrast, some members of the broader fasciclin family, like Fasciclin I, are attached to the membrane via a glycosylphosphatidylinositol (GPI) anchor and lack a transmembrane and cytoplasmic domain. sdbonline.orgwikipedia.org

Semaphorin Domain Organization within this compound

This compound is recognized as a founding member of the semaphorin family, where it is also designated as SEMA1A or Sema-I. ahajournals.orgsdbonline.orgnih.gov The defining feature of this family is the conserved N-terminal sema domain, which is present in all members. ahajournals.org This domain is approximately 500 amino acids long and is characterized by a specific structure containing 16 conserved cysteine residues and numerous conserved amino acid blocks. ahajournals.orgsdbonline.org

Invertebrate semaphorins, like grasshopper this compound (Sema-I), are classified as Class 1 semaphorins, which are transmembrane proteins. sdbonline.org These proteins, including Sema-I, typically have the sema domain followed by a transmembrane segment and a small cytoplasmic tail, without other distinct structural domains in the extracellular C-terminal region. sdbonline.org Immediately C-terminal to the sema domain in most animal semaphorins is a plexin-semaphorin-integrin (PSI) domain, a disulfide-rich motif also found in plexin receptors and integrins. ahajournals.org

Post-Translational Modifications of this compound

This compound is an axonal glycoprotein, indicating that it undergoes post-translational glycosylation. patellab.netnih.gov While the initial study on grasshopper this compound confirmed its glycoprotein nature, it did not detail specific modifications. patellab.net However, studies on related fasciclin-like arabinogalactan (B145846) proteins (FLAs) in plants and other fasciclin family members provide insights into potential modifications. nih.govplos.org

These modifications can be extensive and include:

N-glycosylation : The presence of potential N-linked glycosylation sites is a common feature within the fasciclin and semaphorin domains. sdbonline.orgnih.gov In Drosophila Fasciclin I, well-ordered N-acetylglucosamine groups have been observed attached to a conserved asparagine in the interface region between FAS1 domains. wikipedia.orgembl.de

GPI-anchoring : While grasshopper this compound is a transmembrane protein, many other proteins containing fasciclin domains, including some FLAs and Fasciclin I, are attached to the cell membrane via a C-terminal glycosylphosphatidylinositol (GPI) anchor. wikipedia.orgnih.govplos.orgfrontiersin.org This involves the cleavage of a C-terminal hydrophobic signal sequence and the subsequent attachment of the GPI anchor. plos.org

Other modifications in related proteins : In plant FLAs, post-translational modifications also include the hydroxylation of proline residues to form hydroxyproline (B1673980) and the O-linking of arabinogalactan polysaccharide chains to these hydroxyproline residues. nih.govplos.orgplos.org

Expression Dynamics and Cellular Localization of Fasciclin Iv

Temporal Expression Patterns during Embryonic Development

The expression of Fasciclin IV begins early in embryonic development, preceding the onset of axonogenesis patellab.net. At 29% of development, expression is detected on the surface of midline mesectodermal cells and on approximately 5-7 neuroblasts and associated ectodermal cells per hemisegment patellab.net. This early pattern shares some resemblance with the expression of Fasciclin I and Fasciclin II, but it resolves into a distinct subset of cells as development progresses patellab.net.

By 32% of development, shortly after the initiation of axonogenesis in the CNS, this compound expression is observed on the surface of axons and cell bodies of specific midline progeny, including the three pairs of MP4, MP5, and MP6, as well as the three U motoneurons patellab.net. Several unidentified neurons in close proximity to the U neurons also exhibit this compound expression at this stage patellab.net. This contrasts with the expression patterns of Fasciclin II and Fasciclin I at the same developmental stage patellab.net.

The expression of this compound on a subset of axon pathways becomes most apparent around 48% of development, following the establishment of the initial longitudinal and commissural axon pathways patellab.net.

Table 1: Temporal Expression Summary of this compound during Embryonic Development

Developmental Stage (%)Key Expression Sites
29Midline mesectodermal cells, 5-7 neuroblasts and associated ectodermal cells/hemisegment
32Axons and cell bodies of MP4, MP5, MP6 progeny, U motoneurons, nearby unidentified neurons
48Subset of longitudinal and commissural axon pathways, segmental and intersegmental nerve roots

Spatial Expression Patterns in the Central Nervous System (CNS)

This compound is dynamically expressed on a subset of axon pathways within the developing CNS patellab.netnih.gov. This expression is crucial for growth cone guidance and the formation of specific neural circuits patellab.netnih.gov.

Expression on Axon Pathways and Fascicles

At approximately 48% of development, this compound is expressed on specific longitudinal and commissural axon fascicles patellab.net. It is also found on a tract extending anteriorly along the midline patellab.net.

Expression on Commissural and Longitudinal Axons

Specifically, this compound is expressed on the U fascicle, a longitudinal pathway between adjacent segmental neuromeres that is partly pioneered by U neurons patellab.net. It is also present on the A/P longitudinal fascicle, which is partly an extension of the U fascicle within each segmental neuromere patellab.net. Additionally, this compound is expressed on a second, narrower, medial, and more ventral longitudinal pathway patellab.net. In Drosophila, Semaphorin 1a (this compound) is expressed on most commissural and longitudinal axons in the CNS sdbonline.org.

This compound is expressed on a subset of commissural axon fascicles patellab.net. At 32% of development, expression is seen on the axons of MP4, MP5, and MP6 progeny, which contribute to commissural pathways patellab.net. MP4 axons extend anteriorly across the posterior commissure and bifurcate in the anterior commissure, showing this compound expression patellab.net. MP6 axons extend anteriorly and bifurcate in the anterior end of the posterior commissure, also expressing this compound patellab.net.

Expression in Segmental and Intersegmental Nerves

This compound is expressed on a subset of fascicles in the segmental nerve (SN) and intersegmental nerve (ISN) roots patellab.net. Motor axons exiting in the anterior branch of the segmental nerve show high levels of this compound expression, while axons in the posterior branch do not patellab.net. This compound is expressed on the U axons and many other axons within the intersegmental nerve as they turn and exit the CNS patellab.net. In Drosophila, Sema-1a is expressed in five motor nerve branches in the peripheral nervous system, which include components of the segmental and intersegmental nerves sdbonline.orgnih.gov.

Table 2: Spatial Expression of this compound in the CNS

CNS RegionSpecific Location/Pathways
Longitudinal ConnectivesU fascicle, A/P longitudinal fascicle, a second medial/ventral longitudinal pathway
CommissuresSubset of commissural axon fascicles, MP4 and MP6 axons
Segmental Nerve (SN) RootsSubset of fascicles, motor axons in the anterior branch
Intersegmental Nerve (ISN) RootsSubset of fascicles, U axons and many other axons within the ISN
MidlineTract extending anteriorly along the midline, cell bodies of MP4, MP5, MP6 progeny, U motoneurons

Spatial Expression Patterns in Peripheral Tissues

This compound expression is not limited to the CNS; it is also observed in peripheral tissues during development patellab.netnih.gov.

Expression on Developing Limb Bud Epithelium

This compound is expressed on the developing limb bud epithelium in circumferential bands mdpi.compatellab.netnih.gov. At 34.5% of development, these bands can be localized relative to epithelial constrictions marking presumptive segment boundaries patellab.net. A prominent band of expression is found just distal to the trochanter-coxa segment boundary, a region where the growth cones of Ti1 pioneer neurons make a characteristic turn patellab.netnih.gov. Bands of this compound expression are also found in the tibia, femur, and coxa, with a fifth band appearing later in development in the tarsus patellab.net. This epithelial expression of this compound is implicated in the guidance of pioneer growth cones mdpi.compatellab.netnih.gov.

Beyond limb buds, circumferential epithelial bands of this compound expression are also seen on subesophageal mandibular structures and on the developing antennae patellab.net.

Table 3: Spatial Expression of this compound in Peripheral Tissues

Peripheral TissueSpecific Location/Pattern
Developing Limb Bud EpitheliumCircumferential bands in coxa, trochanter-coxa boundary, femur, tibia, tarsus
Subesophageal StructuresCircumferential epithelial bands
Developing AntennaeCircumferential epithelial bands

Expression in Specific Epithelial Bands

A key aspect of this compound expression is its presence in circumferential bands of epithelial cells within the developing limb buds. nih.govpatellab.netrcsb.org These epithelial bands are spatially correlated with constrictions in the epithelium that delineate presumptive segment boundaries. nih.gov At 34.5% of development, this compound-positive bands are detected just distal to the trochanter-coxa segment boundary, as well as within the tibia, femur, and coxa. nih.gov A fifth band in the tarsus emerges later in development. nih.gov

One particularly significant epithelial band expressing this compound is located just distal to the trochanter-coxa boundary. nih.govresearchgate.net This specific band is critically positioned where the growth cones of the Ti1 pioneer neurons execute a characteristic turn during their extension towards the CNS. nih.govpatellab.netresearchgate.net When encountered by the Ti1 growth cones, this this compound-expressing band is approximately three epithelial cell diameters in width and represents the axial location where the growth cones reorient from proximal migration to circumferential branch extension. nih.gov Research indicates that Semaphorin I (this compound) expression in this epithelial band appears to exert a repulsive effect on the Ti1 sensory neuron growth cones, thereby guiding their turning behavior. nih.gov The epithelial cells within this trochanter band significantly influence the morphological and adhesive properties of the Ti1 growth cones. nih.gov It is worth noting that other molecules, such as annulin (B1175126) and epithelial alkaline phosphatase, are also expressed in distinct epithelial bands within the limb bud, highlighting the molecular complexity of this guidance substrate. researchgate.net

Expression in Nascent Chordotonal Organs

Beyond its expression in epithelial bands and CNS pathways, this compound is also expressed in the nascent chordotonal organ located in the dorsal aspect of the femur in grasshoppers. nih.gov Chordotonal organs are mechanosensory structures, and their proper development and innervation are essential for sensory function. While the detailed role of this compound specifically within the nascent chordotonal organ is an area of ongoing research, its presence in this structure suggests a potential involvement in its formation or the guidance of associated sensory axons. In the context of Drosophila, chordotonal neurons and their support cells (cap cells) have been shown to express Fasciclin I, another cell adhesion molecule, and Semaphorin-2b has been implicated in attracting PlexB-expressing chordotonal organs to specific regions within the CNS neuropil. nih.govnih.gov

Cellular and Subcellular Localization of this compound

This compound is characterized as a novel integral membrane protein. nih.govpatellab.net Analysis of its cDNA sequence predicts a protein structure featuring a signal sequence, a substantial extracellular domain, a transmembrane domain, and a short cytoplasmic domain. nih.govpatellab.net This structural organization is consistent with this compound functioning as a transmembrane protein. nih.gov As an axonal glycoprotein (B1211001), it is localized to the cell surface. nih.govpatellab.net Its observed expression on the surface of various cell types, including midline mesectodermal cells, neuroblasts, associated ectodermal cells, as well as the axons and cell bodies of specific CNS neurons and epithelial cells in limb bud bands, further supports its role as a cell surface-associated molecule involved in cell-cell interactions. nih.gov The identification of this compound as Semaphorin I, a known transmembrane protein family, reinforces its cellular localization to the membrane. rcsb.orgnih.gov While studies on Fasciclin-like arabinogalactan (B145846) proteins (FLAs) in plants, which contain fasciclin domains, indicate localization to the plasma membrane, cell walls, and extracellular matrix, often via a GPI anchor, this provides a broader context for fasciclin domain-containing proteins but the specific membrane anchoring mechanism for insect this compound is described by its predicted transmembrane domain. huggingface.co

Functional Roles of Fasciclin Iv in Developmental Biology

Role in Neuronal Growth Cone Guidance

Neuronal growth cones are highly motile structures at the tip of extending axons that navigate through complex environments by sensing and responding to various guidance cues. core.ac.ukresearchgate.netnih.gov Fasciclin IV is a key molecule involved in this guidance process. patellab.netnih.gov

Regulation of Pioneer Growth Cone Trajectories

Pioneer neurons are the first neurons to extend axons in a developing region, laying down the initial pathways that later-arising "follower" axons will follow. core.ac.uktmc.edu this compound is crucial for guiding the trajectories of these pioneer growth cones. biologists.compatellab.net In the grasshopper limb bud, this compound is expressed on bands of epithelial cells that serve as guideposts for the growth cones of the Ti1 pioneer neurons. biologists.compatellab.netnih.gov These growth cones make characteristic turns upon encountering these this compound-expressing epithelial bands while extending towards the CNS. patellab.netnih.gov Experimental studies involving antibodies against this compound have demonstrated aberrant formation of the Ti1 axon pathway, highlighting the protein's necessity for correct pioneer growth cone navigation. patellab.netnih.gov

Influence on Follower Growth Cone Fasciculation

While primarily known for its role in guiding pioneer axons, the expression pattern of this compound also suggests functions in the selective fasciculation of follower growth cones in the CNS. patellab.net Fasciculation is the process by which axons bundle together to form nerve tracts. tmc.edumdpi.comresearchgate.net Although some studies on other fasciclins (like Fasciclin II) have shown their direct involvement in homophilic adhesion and fasciculation, the initial characterization of this compound did not show evidence for aggregation upon expression, suggesting it might not function as a homophilic cell adhesion molecule in the same manner as some other fasciclins. patellab.netbiologists.com However, its presence on subsets of axon pathways in the CNS at later developmental stages implies a role in guiding or influencing follower axons as they join these pre-existing tracts. patellab.net

Guidance Cues Recognition (e.g., neurons, glia, epithelial cells)

This compound is expressed on both neuronal and non-neuronal cells, indicating its involvement in recognizing guidance cues presented by various cell types in the developing environment. patellab.netnih.gov Specifically, it is found on subsets of axons in the CNS and on circumferential bands of epithelial cells in the limb buds. patellab.netnih.gov The interaction between Ti1 pioneer growth cones and the this compound-expressing epithelial cells in the limb bud is a prime example of growth cones recognizing and responding to cues from epithelial cells. patellab.netnih.gov The complex environment through which growth cones navigate includes other neurons, glial cells, and epithelial cells, all of which can present guidance cues. patellab.netcore.ac.ukpsu.edu

Modulation of Peripheral Ti Pioneer Projection into the CNS

A well-studied role of this compound is its involvement in establishing the projection of the peripheral Ti pioneer neurons into the CNS in the grasshopper embryo. biologists.combiologists.com The growth cones of the Ti neurons extend proximally through the limb bud, and their characteristic turn towards the CNS is guided by the this compound-expressing epithelial cells. biologists.combiologists.compatellab.net Perturbing this compound function, such as through antibody incubation, leads to aberrant Ti axon pathways, demonstrating its necessity for this specific projection. patellab.netnih.gov This highlights this compound's role in mediating the interaction between peripheral neurons and local guidance cues to establish central connections. biologists.combiologists.com

Mechanisms of Action as a Guidance Cue (e.g., attractive or repulsive signaling)

Neuronal guidance cues can function as either attractive or repulsive signals, directing growth cones towards or away from a source. slideserve.comuzh.chresearchgate.net The mechanism by which this compound acts as a guidance cue has been investigated, and evidence suggests it can influence growth cone behavior. biologists.comcore.ac.uk While some guidance molecules, like Netrin, can act as both attractants and repellents depending on the context and receptor, the precise nature of this compound's signaling (attractive or repulsive) in all contexts is still being fully understood. biologists.comuzh.chresearchgate.net Early studies on grasshopper Semaphorin I (this compound) suggested it might act as a repellent for the Ti pioneer projection, causing growth cones to turn away from the expressing epithelium to head towards the CNS. biologists.comnih.gov However, other evidence has suggested it might act as an attractive cue for later-arising neurons in the limb bud, indicating a potential context-dependent function or interaction with other molecules that modulates its effect. biologists.com The ability of growth cones to turn away from localized inhibitory cues without undergoing full collapse, as observed in studies involving related collapsing factors, suggests that this compound could induce localized changes in growth cone motility to steer its trajectory. core.ac.uk

Molecular Mechanisms of Fasciclin Iv Action

Identification of Interacting Partners and Receptors for Fasciclin IV (if any)

While the precise molecular identity of the interacting partner or receptor for grasshopper this compound on Ti1 pioneer neuron growth cones has not been definitively established in the provided research, studies suggest a crucial interaction occurs between this compound expressed on epithelial cells and components on the growth cone surface. uniprot.org This interaction is hypothesized to elicit changes in growth cone morphology and orientation, guiding the axon towards the CNS. uniprot.org

As this compound is identified as a Semaphorin (Semaphorin-1A) ebi.ac.uk, its function is likely mediated through interactions with known Semaphorin receptors. Semaphorins predominantly signal through Plexin receptors. ebi.ac.uk Other membrane-associated receptors and co-receptors involved in Semaphorin signal transduction include integrins, neuropilins (such as Neuropilin-1 and Neuropilin-2), CD72, Tim-2, TREM2, and DAP12, although the specific interaction of these with this compound (Semaphorin-1A) is context-dependent and not fully elucidated in the provided grasshopper or C. elegans studies. ebi.ac.ukexbio.cznih.govmerckmillipore.comab-mart.com.cnbio-techne.comensembl.orgbio-techne.commerckmillipore.com The C. elegans semaphorin (also referred to as this compound) is involved in axon guidance, consistent with it interacting with Semaphorin receptors like Plexins. uniprot.orguniprot.org

Intracellular Signaling Pathways Potentially Regulated by this compound

The interaction of this compound with its putative receptor on growth cones is proposed to initiate a signal transduction process within the growth cone. uniprot.org This signaling is thought to lead to changes in growth cone behavior, such as alterations in morphology and reorientation, which are essential for accurate axon pathfinding. uniprot.org While the specific intracellular signaling pathways activated by grasshopper this compound are not detailed in the provided research, Semaphorin signaling in general is known to induce changes in the cytoskeletal and adhesive machinery of the cell, ultimately regulating cellular morphology and motility. ebi.ac.uk The involvement of this compound in growth cone guidance strongly implies the regulation of cytoskeletal dynamics downstream of its receptor interaction.

Role in Cell-Cell Interactions Distinct from Homophilic Adhesion

A key finding regarding the molecular function of grasshopper this compound is that it does not appear to mediate homophilic cell adhesion. uniprot.org In experiments involving the induction of this compound expression in S2 cells, no evidence of cell aggregation was observed, contrasting with the behavior of other fasciclins known to function as homophilic adhesion molecules. uniprot.org This suggests that this compound operates through a different mechanism than simply binding to identical molecules on adjacent cells.

Instead of homophilic adhesion, this compound's role in growth cone guidance is proposed to involve heterophilic interactions. uniprot.org This mechanism entails this compound on the surface of one cell type (e.g., epithelial cells in the limb bud) interacting with a different, unidentified receptor or ligand molecule on the surface of another cell type (e.g., the growth cone of a Ti1 pioneer neuron). uniprot.org This heterophilic binding provides the necessary cues for selective fasciculation and pathway formation during neuronal development. uniprot.org The C. elegans semaphorin (this compound) also functions in axon guidance and the formation of cell-cell contacts, supporting a role in directed interactions rather than general adhesion. uniprot.orguniprot.org

Proposed Mechanism of ActionDescriptionEvidence Basis (Grasshopper this compound)
Homophilic AdhesionBinding to identical this compound molecules on adjacent cells.Not supported; no aggregation observed. uniprot.org
Heterophilic InteractionBinding to a different receptor/ligand on an adjacent cell.Supported by role in growth cone guidance on epithelial substrate. uniprot.org
Functional RoleGuidance of axon growth cones, selective fasciculation.Observed effect of antibody perturbation on axon pathway formation. uniprot.orguniprot.org

Compound and Protein List

NameTypeRelevant Organism(s)IdentifierDatabase
This compound (Semaphorin-1A)ProteinSchistocerca americanaQ26473UniProt
Semaphorin (this compound, mab-20)ProteinCaenorhabditis elegansQ17330UniProt
TGFBI (Transforming growth factor beta induced)ProteinHomo sapiensQ15582UniProt
FLA4 (Fasciclin-like arabinogalactan (B145846) protein 4)ProteinArabidopsis thalianaQ9SNC3UniProt
Integrin alpha-3ProteinHomo sapiensP26006UniProt
Integrin beta-1ProteinHomo sapiensP05556UniProt
Neuropilin-1ProteinHomo sapiensO14786UniProt
Neuropilin-2ProteinHomo sapiensO60462UniProt
CD72 (B-cell differentiation antigen CD72)ProteinHomo sapiensP21854UniProt/PubChem
TREM2 (Triggering receptor expressed on myeloid cells 2)ProteinHomo sapiensQ9NZC2UniProt
DAP12 (TYROBP, TYRO protein tyrosine kinase-binding protein)ProteinHomo sapiensO43914UniProt
TIM-2 (T-cell immunoglobulin and mucin domain-containing protein 2)ProteinMus musculusQ8R183UniProt

Note: this compound is a protein and does not have a PubChem CID.

Genetic and Developmental Analyses of Fasciclin Iv

Perturbation Studies Using Antibodies to Fasciclin IV

Monoclonal antibodies have been instrumental in understanding the function of this compound. The monoclonal antibody 6F8 was specifically used to characterize and clone this compound in the grasshopper patellab.netnih.gov. Perturbation studies using this antibody or its Fab fragments have provided key insights into the protein's role in development patellab.netnih.gov.

Effects on Axon Pathway Formation

Studies involving culturing grasshopper embryos in the presence of the 6F8 antibody or its Fab fragments have demonstrated aberrant formation of axon pathways patellab.netnih.gov. Specifically, these studies showed defects in the formation of the axon pathway of the Ti1 pioneer neurons in the developing limb bud patellab.netnih.gov. The Ti1 pioneer neurons' growth cones normally make a characteristic turn while extending towards the central nervous system (CNS) patellab.netnih.gov. Treatment with the 6F8 antibody or Fab fragments disrupts this normal pathway formation, suggesting that this compound is crucial for guiding these growth cones patellab.netnih.gov. The antibody treatment resulted in the extension of many axon branches across the trochanter-coxa boundary, a region that does not express this compound, suggesting that the change in behavior at this boundary is due to the ability of this compound-expressing epithelial cells to promote circumferential extension patellab.net. Treatment with MAb 6F8 also led to frequent defasciculation of the axons of the two Ti1 neurons and the formation of abnormal multiple axon branches within the trochanter over this compound-expressing epithelial cells patellab.net. This indicates that this compound is involved in maintaining fasciculation and guiding axon extension along specific substrates patellab.net.

While studies on Manduca Fasciclin II showed that antibodies against it caused a concentration-dependent inhibition of EP cell migration, antibodies against Drosophila Fasciclin I, Fasciclin III, and Semaphorin 1a (this compound) had no detectable effect on this specific migration, highlighting potential functional differences between fasciclin family members and across species biologists.com.

Genetic Analysis Approaches (if applicable beyond antibody studies)

While antibody perturbation studies are prominent for this compound, genetic analysis has also been employed in the broader context of fasciclin proteins and axon guidance in insects patellab.net. Genetic analysis has shown that other fasciclins can function during growth cone guidance patellab.net. The search results mention genetic analysis in Drosophila for other fasciclins like Fasciclin I and Fasciclin II, including loss-of-function and gain-of-function studies, which have revealed their roles in fasciculation, defasciculation, and interactions with signaling pathways sdbonline.orgillinois.eduplos.orgsdbonline.orgbiologists.com. For instance, mutations in DrosophilafasI combined with mutations in the abl tyrosine kinase result in severe axon guidance defects, including the absence of commissural axon pathways sdbonline.orgbiologists.com. Drosophila Fasciclin II functions as a homophilic cell adhesion molecule involved in axon fasciculation and can act as an expression-level switch on EGFR to control organ shape and size illinois.eduplos.orgsdbonline.org.

Although the primary focus for this compound (Sema-1a) in the provided results is on antibody perturbation in grasshopper, its identification as a semaphorin suggests that genetic approaches used for other semaphorins and guidance molecules would be applicable for further analysis of this compound's role and interacting pathways nih.govnih.govsdbonline.org. Studies on other semaphorins in Drosophila and vertebrates have utilized gene knockout and mutant analysis to understand their roles in axon guidance and neuronal migration nih.govnih.govwpmucdn.com.

Developmental Context of this compound in Embryogenesis

This compound is dynamically expressed during embryonic development in the grasshopper patellab.netnih.gov. Its expression begins early, prior to axonogenesis patellab.net. At 29% of development, expression is observed on the surface of midline mesectodermal cells and around neuroblasts and associated ectodermal cells patellab.net. This early expression pattern is reminiscent of that seen for Fasciclin I and Fasciclin II, although the pattern resolves into expression on different subsets of cells for each protein patellab.net.

As development progresses, this compound expression becomes visible on the surface of axons and cell bodies of specific midline progeny and motoneurons patellab.net. At around 48% of development, after the establishment of initial longitudinal and commissural axon pathways, the expression of this compound on a subset of axon pathways is best observed patellab.net.

In addition to its expression in the developing CNS, this compound is also expressed on circumferential bands of epithelial cells in developing limb buds patellab.netnih.gov. One particularly significant band is located just distal to the trochanter-coxa boundary, which corresponds to the region where the growth cones of the Ti1 pioneer neurons make their characteristic turn patellab.netnih.gov. The expression of this compound on these epidermal cells makes it a strong candidate for a molecule involved in guiding pioneer growth cones patellab.net. The change in Ti1 growth cone behavior at the trochanter-coxa boundary appears to be due to the ability of this compound-expressing epithelial cells to promote circumferential extension patellab.net.

The identification of this compound as Semaphorin 1a also places it within a family of proteins known to play diverse roles in nervous system development, including axon guidance, neuronal migration, and synaptogenesis nih.govnih.govsdbonline.orgwpmucdn.com. Semaphorins can function as both attractive and repulsive cues wpmucdn.com.

Research on Fasciclin-Like Arabinogalactan (B145846) Proteins (FLAs) in plants, which contain fasciclin domains, also highlights the diverse developmental roles of proteins with this domain across different kingdoms, including roles in cell wall development, cell adhesion, and various aspects of plant growth and reproduction nih.govoup.complos.orgmdpi.comresearchgate.netfrontiersin.orgoup.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov. This suggests a conserved importance of fasciclin domains in developmental processes involving cell-cell interactions and adhesion nih.govplos.orgfrontiersin.org.

Data Tables

Based on the search results, the primary quantitative data presented relates to the effects of antibody perturbation on axon pathway formation and the structural features of the protein.

Table 1: Effect of Anti-Fasciclin IV Antibody on Ti1 Axon Pathway Formation in Grasshopper Embryos

TreatmentEffect on Ti1 Axon Pathway FormationReference
6F8 Antibody or FabAberrant formation of the Ti1 axon pathway in the developing limb bud patellab.netnih.gov
6F8 AntibodyFrequent defasciculation and abnormal multiple axon branches patellab.net
6F8 AntibodyExtension of axon branches across the trochanter-coxa boundary patellab.net

Table 2: Structural Features of Grasshopper this compound

FeatureDescriptionReference
Signal SequencePresent patellab.netnih.gov
Extracellular DomainLong patellab.netnih.gov
Transmembrane DomainPresent patellab.netnih.gov
Cytoplasmic DomainShort patellab.netnih.gov
HomologyNo homology with proteins in available databases (at the time of study) patellab.netnih.gov

Evolutionary Perspectives and Comparative Analysis of Fasciclin Iv

Evolutionary Conservation of Semaphorin Family Members

Semaphorins constitute a large and important family of signaling molecules that are broadly conserved across Bilateria, including worms, flies, and humans. nih.govresearchgate.net They function as cellular guidance signals in various biological processes, including neural development, immune cell function, bone homeostasis, angiogenesis, and cancer. researchgate.netnih.govresearchgate.net The semaphorin family is defined by the presence of a large, phylogenetically conserved ~500 amino acid semaphorin (sema) domain. biologists.comresearchgate.netsdbonline.org This domain is characteristic of all semaphorins and is critical for their function. biologists.comresearchgate.netsdbonline.org The conservation of semaphorin/plexin proteins in regulating cytoskeletal dynamics is supported by their presence in both unicellular choanoflagellates and multicellular organisms, suggesting an ancient origin for this signaling system. researchgate.net Studies comparing neuropilin binding specificities of secreted class 3 semaphorins in mice and zebrafish, whose last common ancestor lived over 400 million years ago, have shown a remarkable conservation, further highlighting the evolutionary stability of semaphorin function. nih.gov Semaphorins can be categorized into eight classes (SEMA1-8) based on structural features, including secreted, transmembrane, and GPI-anchored forms. researchgate.netsdbonline.org

Comparison of Fasciclin IV/gSema I with Other Insect Semaphorins (e.g., Drosophila Semaphorin I)

This compound (gSema I) was the first semaphorin to be functionally characterized. biologists.comsdbonline.org It is a transmembrane semaphorin found in the grasshopper. nih.govbiologists.comsdbonline.org Drosophila melanogaster also possesses several semaphorins, including Drosophila Semaphorin 1a (D-Sema-1a) and Drosophila Semaphorin 2a (D-Sema-2a). nih.govsdbonline.org D-Sema-1a is a transmembrane protein, while D-Sema-2a is a secreted protein. nih.govsdbonline.org

Grasshopper Sema I (gSema I) and Drosophila Sema 1a (D-Sema-1a) are structurally similar and are the most closely related semaphorins between the two species. sdbonline.org They share approximately 60% amino acid identity within their sema domains. sdbonline.org Both are transmembrane semaphorins and play roles in axon pathfinding. biologists.comsdbonline.orgnih.gov However, D-Sema-1a appears to be expressed in a broader subset of neurons in Drosophila compared to gSema I in the grasshopper nervous system. sdbonline.org Another grasshopper semaphorin, gSema 2a, is a secreted protein similar to dSema 2a, sharing 67% amino acid identity within the sema domain and 63% in the C-terminus. biologists.com Unlike vertebrate secreted semaphorins, gSema 2a and dSema 2a lack the basic C-terminal domain. biologists.com

The existence of both transmembrane and secreted semaphorins in insects like grasshoppers and Drosophila suggests that these molecules can function over both short and long distances. sdbonline.org

Phylogenetic Relationship of this compound to Vertebrate Semaphorins

Phylogenetic analysis of semaphorins based on their sema domains indicates that the family can be broadly grouped into classes. sdbonline.org While Class I semaphorins, which include transmembrane forms like gSema I and D-Sema-1a, are thought to represent an ancestral form found in organisms like C. elegans, other classes, such as Class II and Class V, may have evolved later. sdbonline.org

Vertebrate semaphorins, such as human Sema III and mouse Sema D (Collapsin-1), are typically secreted proteins and belong to Class 3. nih.govbiologists.comsdbonline.org These secreted vertebrate semaphorins often possess an immunoglobulin (Ig) domain and a basic C-terminal domain, features generally absent in insect secreted semaphorins like dSema 2a and gSema 2a, although they do contain an Ig domain. biologists.comsdbonline.org Transmembrane semaphorins are also present in vertebrates, including Class 4 and Class 5 semaphorins, which contain extracellular Ig or thrombospondin type I domains, respectively. sdbonline.org

While gSema I is a transmembrane semaphorin, its functional and structural characteristics place it within the broader semaphorin family that includes both invertebrate and vertebrate members, highlighting the deep evolutionary roots of this signaling system. nih.govnih.govbiologists.comsdbonline.org

Distinction of this compound from Other Fasciclin Proteins (e.g., Fasciclin I, II, III)

This compound was initially named as a member of the fasciclin family based on its identification in screens for axonal glycoproteins in insects. nih.govpatellab.net However, subsequent molecular characterization revealed that this compound is structurally and functionally distinct from other proteins originally classified as fasciclins, namely Fasciclin I, Fasciclin II, and Fasciclin III. nih.govpatellab.netsdbonline.org Unlike this compound, which is a semaphorin, Fasciclins I, II, and III are primarily known as cell adhesion molecules (CAMs) with different domain architectures and functional mechanisms. sdbonline.orgnih.govbiologists.comnih.govnih.govbiologists.comnih.govresearchgate.netnih.govwikipedia.orgnih.govcapes.gov.brsdbonline.org

Differential Domain Architectures (e.g., FAS1 domains vs. Sema domains)

A key distinction between this compound and Fasciclins I, II, and III lies in their characteristic protein domains. This compound is defined by the presence of a large semaphorin (sema) domain. nih.govbiologists.comsdbonline.org This domain is approximately 500 amino acids long and is conserved among all semaphorin family members. biologists.comresearchgate.netsdbonline.org

In contrast, Fasciclins I, II, and III possess different domain structures. Fasciclin I is characterized by a tandem of four homologous domains of approximately 150 residues, known as FAS1 domains. sdbonline.orgcapes.gov.brwikipedia.org These FAS1 domains are also found in a variety of other proteins across different phyla, including vertebrates and plants, and are suggested to represent an ancient cell adhesion domain. sdbonline.orgcapes.gov.brwikipedia.orgnih.govoup.com

Fasciclin II and Fasciclin III are members of the immunoglobulin (Ig)-related superfamily of cell adhesion molecules. sdbonline.orgnih.govbiologists.comwikipedia.orgnih.govsdbonline.org Fasciclin II contains immunoglobulin-like (Ig) and fibronectin type III (FN3) domains linked to transmembrane helices. sdbonline.orgnih.govwikipedia.org Similarly, Fasciclin III contains immunoglobulin-like domains and is a transmembrane protein. nih.govsdbonline.org The extracellular domain of Fasciclin III contains multiple immunoglobulin-like domains. sdbonline.org

The presence of a sema domain in this compound and FAS1 or Ig/FN3 domains in Fasciclins I, II, and III reflects their distinct evolutionary origins and molecular functions.

Table 1: Comparison of Domain Architectures

ProteinCharacteristic Domain(s)
This compoundSemaphorin (Sema) domain
Fasciclin IFAS1 domains (typically 4)
Fasciclin IIImmunoglobulin (Ig), Fibronectin type III (FN3)
Fasciclin IIIImmunoglobulin (Ig)

Divergent Functional Mechanisms in Cell Adhesion and Guidance

While all four proteins were initially implicated in neural development and guidance, their specific functional mechanisms differ significantly due to their distinct domain architectures.

This compound (gSema I), as a semaphorin, functions primarily as a guidance cue, influencing the trajectory of neuronal growth cones. nih.govpatellab.netnih.govbiologists.comsdbonline.org It can act as either a repellent or potentially an attractant for growth cones, depending on the context and the specific neurons involved. biologists.com For example, gSema I expressed on epithelial stripes in the grasshopper limb bud functions in guiding sensory growth cones, causing them to turn upon encountering the this compound boundary. patellab.netnih.gov Drosophila Semaphorin 1a, a close homolog, also acts as a repellent and is important for CNS and motor neuron guidance. biologists.comsdbonline.org Semaphorins typically signal through plexin receptors, affecting cytoskeletal dynamics. researchgate.netresearchgate.net

In contrast, Fasciclins I, II, and III primarily function as cell adhesion molecules (CAMs), mediating cell-cell interactions. sdbonline.orgbiologists.comnih.govnih.govresearchgate.netnih.govwikipedia.orgnih.govcapes.gov.brsdbonline.org Fasciclin I is a homophilic cell adhesion molecule, meaning it mediates adhesion between cells expressing the same molecule. sdbonline.orgnih.govcapes.gov.br It is attached to the cell surface via a lipid link (GPI anchor) and is involved in axon guidance and nerve terminal arborization. sdbonline.orgnih.govcapes.gov.br While it functions in adhesion, studies also suggest it may participate in signal transduction pathways. biologists.com

Fasciclin II is also a homophilic cell adhesion molecule and plays a crucial role in selective axon fasciculation, where axons recognize and bundle together to form nerve tracts. biologists.comnih.govwikipedia.orgnih.gov It is a member of the Ig superfamily and is involved in neuronal recognition and the regulation of growth cone motility. biologists.comnih.govwikipedia.orgnih.gov Fasciclin II has also been shown to be involved in neuronal migration and synaptic development. biologists.comwikipedia.org

Fasciclin III is another homophilic adhesion molecule expressed on subsets of neurons and axons. nih.govsdbonline.org It is an integral membrane glycoprotein (B1211001) and is involved in cell adhesion, axon pathfinding, and synaptic target recognition. nih.govnih.govresearchgate.netsdbonline.org

While all four proteins contribute to the complex process of neural development and connectivity, this compound's primary role as a semaphorin-mediated guidance cue, distinct from the direct cell adhesion functions of Fasciclins I, II, and III, highlights their fundamental mechanistic differences. Studies using blocking antibodies against different fasciclins and semaphorins have demonstrated these functional distinctions; for instance, antibodies against Drosophila Fasciclin I, Fasciclin III, and Semaphorin 1a (this compound) had no detectable effect on neuronal migration guided by Fasciclin II in one study, illustrating their divergent roles. biologists.com

Table 2: Comparison of Functional Mechanisms

ProteinPrimary Functional MechanismRole in Neural Development
This compoundGuidance cue (Semaphorin signaling)Influences growth cone trajectory (repulsion/attraction)
Fasciclin ICell adhesion (Homophilic)Axon guidance, fasciculation, nerve terminal arborization
Fasciclin IICell adhesion (Homophilic)Selective axon fasciculation, neuronal migration, synaptic development
Fasciclin IIICell adhesion (Homophilic)Cell adhesion, axon pathfinding, synaptic target recognition

Methodological Approaches in Fasciclin Iv Research

Use of Grasshopper Embryo as a Model System

The grasshopper embryo (Schistocerca americana) has served as a crucial model system for studying neuronal development and identifying molecules involved in axon guidance, including Fasciclin IV. patellab.netnih.govmdpi.com The relative simplicity and accessibility of neurons in the grasshopper embryo make it advantageous for studying growth cone guidance. patellab.net Pioneer neurons in the grasshopper limb bud, such as the Ti1 pioneer neurons, extend their axons along precisely defined pathways, providing a system to observe and manipulate guidance cues. patellab.netmdpi.com Studies using grasshopper embryos have shown that this compound is dynamically expressed on specific axon pathways in the developing central nervous system (CNS) and on epithelial cells in developing limb buds. patellab.netnih.gov

Monoclonal Antibody (MAb) Screening and Characterization

Monoclonal antibodies have been instrumental in the identification and characterization of this compound. patellab.netnih.gov A specific monoclonal antibody, 6F8, was used to characterize and clone this compound. patellab.netnih.gov This antibody recognized a surface glycoprotein (B1211001) expressed on a subset of axon fascicles, leading to the naming of the protein as this compound. patellab.net Monoclonal antibodies were also used to purify Fasciclin I and II glycoproteins in the grasshopper for further characterization. pnas.org

Immunohistochemical Techniques for Expression Visualization

Immunohistochemistry is a key technique used to visualize the expression pattern of this compound during development. patellab.net Using antibodies like MAb 6F8 with techniques such as HRP immunohistochemistry allows researchers to observe where this compound is localized in the developing grasshopper CNS and limb buds. patellab.net This method revealed the dynamic expression of this compound on specific axon pathways and epithelial bands. patellab.net Immunohistochemistry has also been used to examine the expression of other fasciclins and related proteins in different organisms and contexts. biologists.comnih.govbiorxiv.org

In vitro and In vivo Assay Systems for Functional Analysis

Both in vitro and in vivo assay systems have been employed to investigate the function of this compound. patellab.netnih.govcjter.com In vivo antibody blocking experiments in cultured grasshopper embryos have been used to perturb this compound function and observe the effects on axon pathway formation. patellab.netnih.gov For example, culturing embryos in the presence of the 6F8 antibody or its Fab fragments resulted in aberrant formation of the Ti1 axon pathway in the developing limb bud, suggesting a role for this compound in growth cone guidance. patellab.netnih.gov While this compound did not show evidence of promoting aggregation in S2 cell in vitro assays, unlike some other fasciclins, its expression pattern suggests a function in guidance. patellab.net In vitro binding assays and co-immunoprecipitation experiments have been used to study interactions of other proteins, including some fasciclins, providing insights into their molecular partnerships. researchgate.net

cDNA Cloning and Sequence Analysis Methodologies

cDNA cloning and sequence analysis have been fundamental in determining the molecular structure of this compound. patellab.netnih.gov Amino acid sequences derived from proteolytic fragments of the purified protein were used to generate oligonucleotide probes for polymerase chain reaction (PCR) experiments. patellab.net These PCR products were then used to isolate cDNA clones from a grasshopper embryonic cDNA library. patellab.net Sequence analysis of the isolated cDNAs revealed a single open reading frame encoding the this compound protein. patellab.net This analysis predicted the presence of a signal sequence, a long extracellular domain, a transmembrane domain, and a short cytoplasmic domain. patellab.netnih.gov Sequence analysis indicated that this compound showed no homology with proteins in available databases at the time of its initial characterization, suggesting it was a novel integral membrane protein. patellab.netnih.gov Similar cDNA cloning and sequence analysis methodologies have been applied to study other fasciclin family members and fasciclin-like proteins in various organisms. pnas.orgbiologists.comnih.govresearchgate.netnih.gov

Implications for Broader Biological Understanding and Future Research Directions

Contributions of Fasciclin IV Research to General Principles of Axon Guidance

The study of this compound in the grasshopper embryo has made substantial contributions to the general principles of axon guidance. It was one of the early molecules identified as being involved in directing growth cones, the motile tips of growing axons. patellab.netnih.govnih.gov this compound is an integral membrane protein dynamically expressed on specific axon pathways in the developing central nervous system (CNS) and on epithelial cells in developing limb buds. patellab.netnih.gov Its expression pattern on epithelial cells in the grasshopper limb bud corresponds to the location where the growth cones of Ti1 pioneer neurons make a characteristic turn towards the CNS. patellab.net Perturbation experiments using antibodies against this compound have demonstrated aberrant formation of this axon pathway, indicating its functional significance in guiding these pioneer growth cones. patellab.netnih.gov This research highlighted the importance of cell surface molecules presented by guidepost cells (like the epithelial bands) in providing directional cues for navigating axons. patellab.net The findings underscored that axon guidance involves a variety of cues, including those presented by epithelial cells, and that mechanisms of growth cone guidance appear remarkably similar in insects and mammals. patellab.net

Understanding Developmental Mechanisms in Different Organisms

While initially characterized in the grasshopper, the identification and study of this compound have contributed to understanding developmental mechanisms in a broader context, particularly concerning the evolution and function of fasciclin domains. Fasciclin domains, also known as FAS1 domains, are extracellular domains found in a variety of proteins across different organisms, including animals, plants, yeast, and bacteria. mdpi.comwikipedia.org These domains are suggested to represent an ancient cell adhesion domain. wikipedia.org

Although this compound itself was described as showing no homology with other proteins in available databases at the time of its initial cloning patellab.netnih.gov, the broader family of fasciclin-like proteins, characterized by the presence of FAS1 domains, is found in diverse organisms. For instance, Fasciclin-like arabinogalactan (B145846) proteins (FLAs) in plants contain fasciclin domains and are involved in plant development and cell wall formation. mdpi.comfrontiersin.orgmdpi.complos.org The presence of homologous domains in proteins performing functions related to cell adhesion and development in different kingdoms suggests conserved molecular strategies underlying these processes across evolutionary distances. mdpi.comwikipedia.org

Future Research Avenues for this compound Functional Dissection

Future research on this compound could focus on several key areas to further dissect its function and implications. Given its role as a novel integral membrane protein involved in growth cone guidance patellab.netnih.gov, understanding its molecular interactions is crucial. Identifying the specific receptors or ligands that this compound interacts with on growth cones or epithelial cells would provide detailed insights into the signaling pathways it activates or modulates to influence axon pathfinding.

Further structural studies of grasshopper this compound, particularly its extracellular domain, could reveal more about how its unique structure facilitates specific binding events. Comparing its structure to other proteins containing FAS1 domains might shed light on conserved functional motifs or divergent features that contribute to its specific role in grasshopper development.

Investigating the regulation of this compound expression is another important avenue. Understanding the transcriptional and post-translational mechanisms that control its dynamic expression pattern during development could reveal how the precise timing and location of this compound presentation are achieved, which is essential for accurate axon guidance. patellab.net

Finally, exploring potential functional homologs or related proteins in other organisms, beyond the grasshopper, could provide a comparative understanding of how the molecular mechanisms of axon guidance involving this compound or similar molecules have been conserved or adapted throughout evolution. While initial searches found no homology patellab.netnih.gov, more sensitive methods or the discovery of distantly related proteins might reveal evolutionary connections.

Q & A

Q. What are the conserved structural domains of fasciclin IV, and how are they identified experimentally?

this compound contains evolutionarily conserved domains critical for its role in cell adhesion and signaling. To identify these domains:

  • Use Hidden Markov Model (HMM) profiles to scan protein sequences for fasciclin-specific motifs .
  • Employ tools like InterProScan to annotate structural domains (e.g., FAS1 domains) and validate findings through phylogenetic conservation analysis across species (e.g., zebrafish, mice, humans) .
  • Combine results with multiple sequence alignment (e.g., Clustal Omega) to highlight conserved residues.

Q. What experimental models are suitable for studying this compound’s role in cell adhesion?

  • In vitro models : Use transfected cell lines (e.g., HEK293) to assess this compound’s adhesive properties via scratch assays or cell aggregation experiments.
  • In vivo models : Leverage knockout mice or zebrafish to study developmental phenotypes (e.g., neural crest migration defects) .
  • Validate findings with immunohistochemistry or Western blotting to quantify protein expression in target tissues.

Q. How can researchers distinguish this compound from other fasciclin family members?

  • Design gene-specific primers for PCR amplification, targeting unique exons or untranslated regions (UTRs).
  • Use antibodies validated against this compound-specific epitopes (e.g., via peptide-blocking assays).
  • Perform phylogenetic analysis to compare sequence divergence with paralogs (e.g., fasciclin I, II) .

II. Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s signaling pathways across studies?

Contradictory data (e.g., pro- vs. anti-adhesive effects) may arise from context-dependent signaling. Address this by:

  • Controlled variable isolation : Test this compound under varying extracellular matrix conditions (e.g., collagen vs. fibronectin).
  • Single-cell RNA sequencing to identify co-expressed receptors (e.g., integrins) that modulate its function.
  • Meta-analysis of existing datasets (e.g., GEO Omnibus) to identify tissue-specific expression patterns .

Q. What methodologies are recommended for analyzing this compound’s evolutionary divergence across vertebrates?

  • Construct phylogenetic trees using maximum likelihood (RAxML) or Bayesian methods (BEAST) with sequences from 8+ species (e.g., zebrafish, humans) .
  • Calculate dN/dS ratios to detect positive selection in specific clades.
  • Correlate sequence divergence with functional assays (e.g., adhesion strength in ancestral sequence reconstructions).

Q. How can researchers address conflicting data on this compound’s role in cancer metastasis?

  • Perform orthotopic vs. heterotopic tumor implantation in animal models to assess microenvironmental influences.
  • Use spatial transcriptomics to map this compound expression in metastatic niches.
  • Apply Bayesian statistical models to quantify reproducibility across studies .

Q. What are the best practices for integrating this compound’s structural data with functional studies?

  • Combine cryo-EM or X-ray crystallography data with molecular dynamics simulations to predict binding interfaces.
  • Validate structural predictions via site-directed mutagenesis followed by functional assays (e.g., adhesion or migration assays).
  • Publish raw structural data in repositories like PDBe to enable cross-validation .

III. Methodological and Ethical Considerations

Q. How should researchers handle discrepancies in this compound’s reported molecular weights across studies?

  • Standardize protocols for SDS-PAGE (e.g., reducing vs. non-reducing conditions) and include internal protein ladders.
  • Validate antibodies using knockout controls to rule out cross-reactivity.
  • Report detailed methodologies (e.g., gel percentage, buffer composition) to enhance reproducibility .

Q. What statistical approaches are appropriate for this compound’s gene expression data?

  • For RNA-seq data, use DESeq2 or edgeR to normalize counts and identify differentially expressed genes.
  • Apply false discovery rate (FDR) correction for multiple comparisons.
  • Include power analysis in experimental design to ensure sufficient sample sizes .

Q. How can ethical guidelines be applied to this compound research involving animal models?

  • Follow ARRIVE 2.0 guidelines for reporting animal studies, including randomization and blinding.
  • Obtain approval from institutional animal care committees (IACUC) and justify sample sizes to minimize suffering.
  • Share negative results to reduce redundant experiments .

IV. Data Presentation and Reproducibility

Q. What are the key elements of a rigorous this compound research proposal?

  • Define a FINER question (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Include a PICOT framework : Population (e.g., neural crest cells), Intervention (this compound knockdown), Comparison (wild-type), Outcome (migration rate), Timeframe .
  • Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Q. How should this compound data be presented to meet journal standards?

  • Main text : Summarize key findings (e.g., adhesion assays) and reference supplementary tables for raw data.
  • Supplementary files : Provide annotated datasets (e.g., BLAST results, phylogenetic trees) in FASTA or Nexus formats.
  • Adhere to journal-specific guidelines (e.g., Beilstein Journal’s 5-compound limit for experimental details) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.